molecular formula C15H15N3O4 B11589452 N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-3-carboximidamide

N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11589452
M. Wt: 301.30 g/mol
InChI Key: FLLIJZSJGDYJIK-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and a methoxyphenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE typically involves the condensation of pyridine-3-carbaldehyde with 2-(2-methoxyphenoxy)acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the methoxyphenoxy acetate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE
  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENOXY)ACETATE

Uniqueness: The unique combination of the pyridine ring and the methoxyphenoxy acetate moiety in (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in its analogs.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C15H15N3O4/c1-20-12-6-2-3-7-13(12)21-10-14(19)22-18-15(16)11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H2,16,18)

InChI Key

FLLIJZSJGDYJIK-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)O/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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